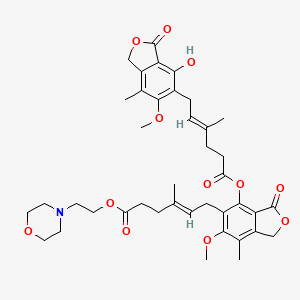

Mycophenolate Dimer

Description

Mycophenolate Dimer is a compound derived from mycophenolic acid, which is known for its immunosuppressive properties. Mycophenolic acid was first isolated from the mold Penicillium species and has been used in various medical applications, particularly in preventing organ transplant rejection and treating autoimmune diseases .

Properties

Molecular Formula |

C40H49NO12 |

|---|---|

Molecular Weight |

735.8 g/mol |

IUPAC Name |

[6-methoxy-7-methyl-5-[(E)-3-methyl-6-(2-morpholin-4-ylethoxy)-6-oxohex-2-enyl]-3-oxo-1H-2-benzofuran-4-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |

InChI |

InChI=1S/C40H49NO12/c1-23(7-11-27-35(44)33-29(21-51-39(33)45)25(3)36(27)47-5)10-14-32(43)53-38-28(37(48-6)26(4)30-22-52-40(46)34(30)38)12-8-24(2)9-13-31(42)50-20-17-41-15-18-49-19-16-41/h7-8,44H,9-22H2,1-6H3/b23-7+,24-8+ |

InChI Key |

YUKLHGYCXXAVMN-ZPNKGADNSA-N |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC3=C4C(=C(C(=C3C/C=C(\C)/CCC(=O)OCCN5CCOCC5)OC)C)COC4=O)O |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3=C4C(=C(C(=C3CC=C(C)CCC(=O)OCCN5CCOCC5)OC)C)COC4=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mycophenolate Dimer typically involves the reaction of mycophenolic acid with specific reagents under controlled conditions. One common method includes the use of morpholino ethanol in the presence of dipyridyl carbonate . The reaction conditions often require a solvent such as dichloromethane and may involve steps to purify the final product to remove impurities .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of advanced purification techniques, such as chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Esterification-Induced Dimerization

-

Reaction Mechanism : Mycophenolic acid (MPA) reacts with excess 2-morpholin-4-yl-ethanol under acidic conditions (e.g., toluene with acid catalysts like HCl or H₂SO₄). This leads to the formation of Compound V , a dimer with the structure 5-Methoxy-4-methyl-6-[2-(2-methyl-5-oxo-tetrahydro-furan-2-yl)-ethyl]-7-(2-morpholin-4-yl-ethoxy)-3H-isobenzofuran-1-one .

-

Key Conditions :

Halogenation Side Reactions

-

Traditional Synthesis : In methods using thionyl chloride (SOCl₂) to convert MPA to its acid chloride, dimerization occurs due to:

-

Impact of Catalysts : Use of Zn/Ca salts (as in WO 2006076802) reduces dimerization but extends reaction times .

Analytical Characterization of Dimer Content

HPLC data from comparative studies highlight the efficacy of synthesis methods in minimizing dimer impurities:

| Synthesis Method | Purity (%) | Dimer Content (%) | Mycophenolic Acid (%) | Other Impurities (%) |

|---|---|---|---|---|

| Conventional (Thionyl Chloride) | 85.99 | 4.88 | 9.13 | 0.97 |

| Amine Salt Intermediate (Patent) | 99.9 | <0.1 | <0.1 | Not detected |

Key Findings:

-

Dimer content exceeds 9% in traditional acid chloride routes, necessitating costly purification .

-

Novel methods using amine salts of mycophenolate (e.g., triethylamine or pyridine derivatives) suppress dimerization by stabilizing reactive intermediates .

Process Optimization

-

Solvent Selection : Non-polar solvents (toluene, cyclohexane) reduce unwanted side reactions compared to halogenated solvents .

-

Catalyst-Free Esterification : Alkaline conditions (e.g., sodium methoxide in methanol) minimize acid-catalyzed dimerization .

-

One-Pot Synthesis : Sequential reaction steps without intermediate isolation reduce exposure to dimer-promoting conditions .

Industrial Implications

-

Yield Improvement : Patent WO2009084008A1 reports an 80% yield of MMF with <0.1% dimer content using optimized conditions .

-

Cost Reduction : Eliminating recrystallization steps saves ~30% in production costs .

Structural and Functional Impact of the Dimer

Scientific Research Applications

Mycophenolate Dimer has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine: It is used in the treatment of autoimmune diseases and in preventing organ transplant rejection.

Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

Mycophenolate Dimer exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, thereby suppressing the immune response . Additionally, it affects the glycosylation and expression of adhesion molecules, reducing the recruitment of lymphocytes and monocytes to sites of inflammation .

Comparison with Similar Compounds

Mycophenolate Mofetil: A prodrug of mycophenolic acid, used for similar immunosuppressive purposes.

Mycophenolate Sodium: Another formulation of mycophenolic acid with improved gastrointestinal tolerability.

Uniqueness: Mycophenolate Dimer is unique in its specific dimeric structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other mycophenolate derivatives. Its unique structure may also influence its efficacy and safety profile in clinical applications .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.